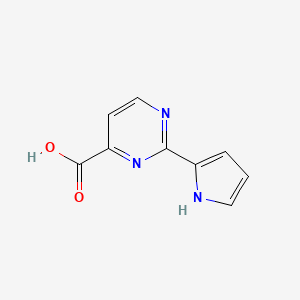
2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of pyrrole derivatives with pyrimidine precursors. One common method involves the reaction of 2-aminopyrimidine with 2-formylpyrrole under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrimidine-4-carboxylic acid derivatives.
Reduction: Formation of reduced pyrrole-pyrimidine derivatives.
Substitution: Formation of substituted pyrrole-pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrrol-2-yl)pyridine-4-carboxylic acid
- 2-(1H-Pyrrol-2-yl)thiazole-4-carboxylic acid
- 2-(1H-Pyrrol-2-yl)imidazole-4-carboxylic acid
Uniqueness
2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid is unique due to its combination of pyrrole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel bioactive compounds with potential therapeutic applications.
Properties
Molecular Formula |
C9H7N3O2 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-5-11-8(12-7)6-2-1-4-10-6/h1-5,10H,(H,13,14) |
InChI Key |
BWWOTQUYQZFXRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanethioamide](/img/structure/B13193110.png)
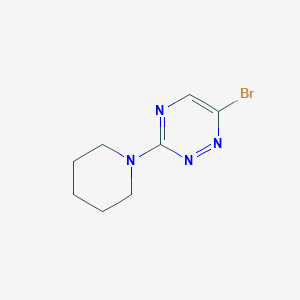
![2-[(3,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13193120.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193124.png)


![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13193136.png)
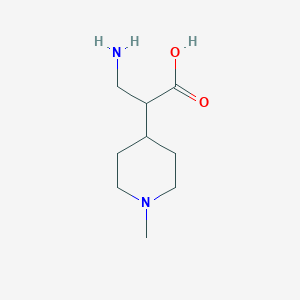
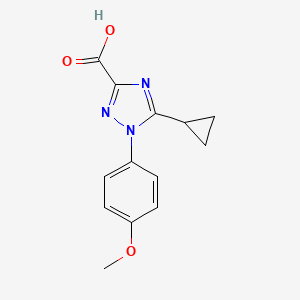
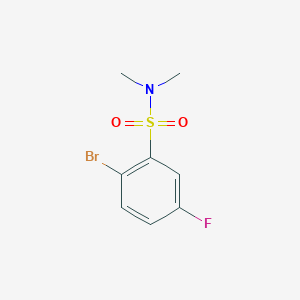
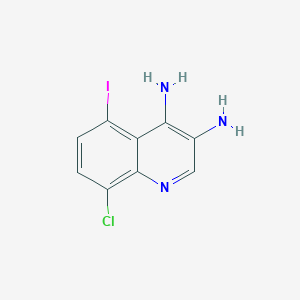
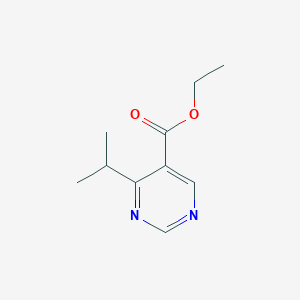
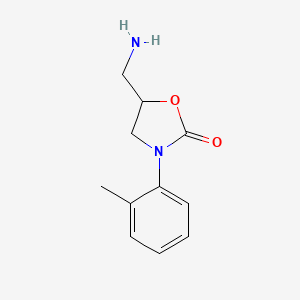
![N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13193182.png)
